2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13-18(27-22-21-13)19(25)23-8-6-14(7-9-23)12-20-17(24)11-15-4-3-5-16(10-15)26-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBHZSMQOTYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a novel derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit potent activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL , demonstrating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound under investigation has shown promising results in inhibiting the growth of cancer cell lines:
- In vitro studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the thiadiazole ring are well-documented. The compound may exert its effects by inhibiting pro-inflammatory mediators:
- Studies have shown that compounds with similar structures can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of methoxy and thiadiazole groups may enhance its ability to scavenge free radicals:
- In vitro assays have demonstrated that certain acetamide derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of acetamide derivatives and their potential therapeutic applications:
- Study on Antioxidant Activity : A study synthesized various acetamide derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated significant radical scavenging activity for compounds similar to the one discussed .
- Anticancer Evaluation : Another research effort focused on the anticancer activity of thiadiazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular, derivatives containing a thiadiazole moiety have shown significant activity against Mycobacterium tuberculosis:
- Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid .
- Selectivity Index : The selectivity index (SI) for some derivatives was notably high, indicating low cytotoxicity against human cell lines while maintaining efficacy against bacterial strains .
Anticancer Properties
The anticancer potential of compounds related to 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide has been explored extensively:
- Cytotoxicity Assays : Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cells. For instance, a derivative demonstrated an IC50 of 22.19 µM against PC3 cells .
- Mechanism of Action : The presence of the methoxy group on the phenyl ring has been linked to enhanced inhibitory potency, suggesting that structural modifications can optimize anticancer activity .
Anticonvulsant Activity
Compounds featuring thiadiazole and related structures have also been investigated for their anticonvulsant properties:
- Effective Doses : Certain analogues showed median effective doses significantly lower than standard treatments like ethosuximide, indicating their potential as anticonvulsant agents .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that specific substitutions on the phenyl and thiadiazole rings are critical for enhancing anticonvulsant activity .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application | Activity Description | Key Findings |
|---|---|---|
| Antimycobacterial | Effective against M. tuberculosis | MIC values: 0.07 - 0.32 µM; High selectivity index |
| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 against PC3: 22.19 µM; Enhanced potency with methoxy group |
| Anticonvulsant | Significant anticonvulsant properties | Median effective doses lower than ethosuximide |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Systems : The target compound’s 1,2,3-thiadiazole (5-membered, sulfur-rich) contrasts with pyrazole () or oxadiazole () rings, impacting electronic density and binding interactions.
- Substituent Effects : The 3-methoxyphenyl group (electron-donating) differs from chloro () or nitro () groups, influencing solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s methoxy group improves aqueous solubility compared to chloro/nitro analogs, critical for oral bioavailability.
- The thiadiazole ring may increase metabolic stability by resisting cytochrome P450 oxidation compared to pyrazole or oxadiazole systems .
Q & A
Q. How does this compound compare to structurally related heterocyclic analogs in terms of reactivity and bioactivity?
- Comparative analysis :
- Thiadiazole vs. oxadiazole : Thiadiazole derivatives exhibit higher metabolic stability but lower solubility .
- Piperidine vs. pyrrolidine : Piperidine’s six-membered ring improves binding pocket complementarity in kinase targets .
- Activity trends : Thiadiazole-containing analogs show 2–5× stronger antimicrobial activity than oxadiazole counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
